

(R)-10,11-Dehydrocurvularin: A Comprehensive Technical Review

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Compound of Interest

Compound Name: (R)-10,11-Dehydrocurvularin

Cat. No.: B013541

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Executive Summary: **(R)-10,11-Dehydrocurvularin** (DCV) is a fungal secondary metabolite belonging to the benzenediol lactone class, characterized by a 12-membered macrolide ring fused to a resorcinol moiety.[1] First isolated from various fungal species including *Curvularia*, *Aspergillus*, *Penicillium*, and *Alternaria*, this natural product has garnered significant scientific interest due to its diverse and potent biological activities.[2][3][4] Primarily, DCV exhibits robust anticancer, anti-inflammatory, and immunomodulatory properties.[2][5] Mechanistically, its effects are attributed to the modulation of critical cellular pathways, including the inhibition of STAT3 activation, suppression of the NLRP3 inflammasome, activation of the heat shock response, and inhibition of TGF- β signaling.[5][6][7] This technical guide provides a comprehensive review of the current literature on **(R)-10,11-Dehydrocurvularin**, detailing its physicochemical properties, biosynthesis, biological activities, and mechanisms of action, supported by quantitative data and key experimental methodologies.

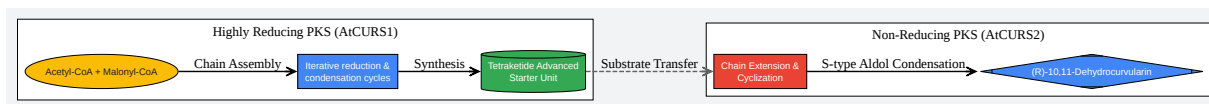
Physicochemical Properties

(R)-10,11-Dehydrocurvularin is a white, powdered solid at standard conditions.[8] Its structure features a distinctive α,β -unsaturated carbonyl group within the macrocyclic ring, which is crucial for some of its biological activities.[5][7] The compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol, but has limited solubility in water.[4][6]

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₈ O ₅	[6][9]
Molar Mass	290.31 g/mol	[9][10]
CAS Number	21178-57-4	[6][11]
IUPAC Name	(5R,9E)-13,15-dihydroxy-5-methyl-4-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraene-3,11-dione	[9]
Appearance	White powder	[8]
Melting Point	220-223°C	[8]
Solubility	DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 10 mg/ml	[6]

Biosynthesis

The biosynthesis of 10,11-dehydrocurvularin in fungi like *Aspergillus terreus* is a complex process involving a pair of collaborating iterative polyketide synthases (PKSs).[2] The pathway is initiated by a highly reducing PKS (hrPKS), designated AtCURS1, which synthesizes a tetraketide starter unit. This intermediate is then transferred to a non-reducing PKS (nrPKS), AtCURS2, which extends it and catalyzes an S-type aldol condensation to form the characteristic dihydroxyphenylacetic acid scaffold and complete the macrocycle.[12] This collaborative mechanism distinguishes DCV biosynthesis from that of structurally similar resorcylic acid lactones (RALs), which typically involve different starter units and cyclization patterns.[2][12]



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Biological Activities and Mechanisms of Action

(R)-10,11-Dehydrocurvularin demonstrates a wide spectrum of biological activities, with its anticancer and anti-inflammatory effects being the most extensively studied.

Anticancer Activity

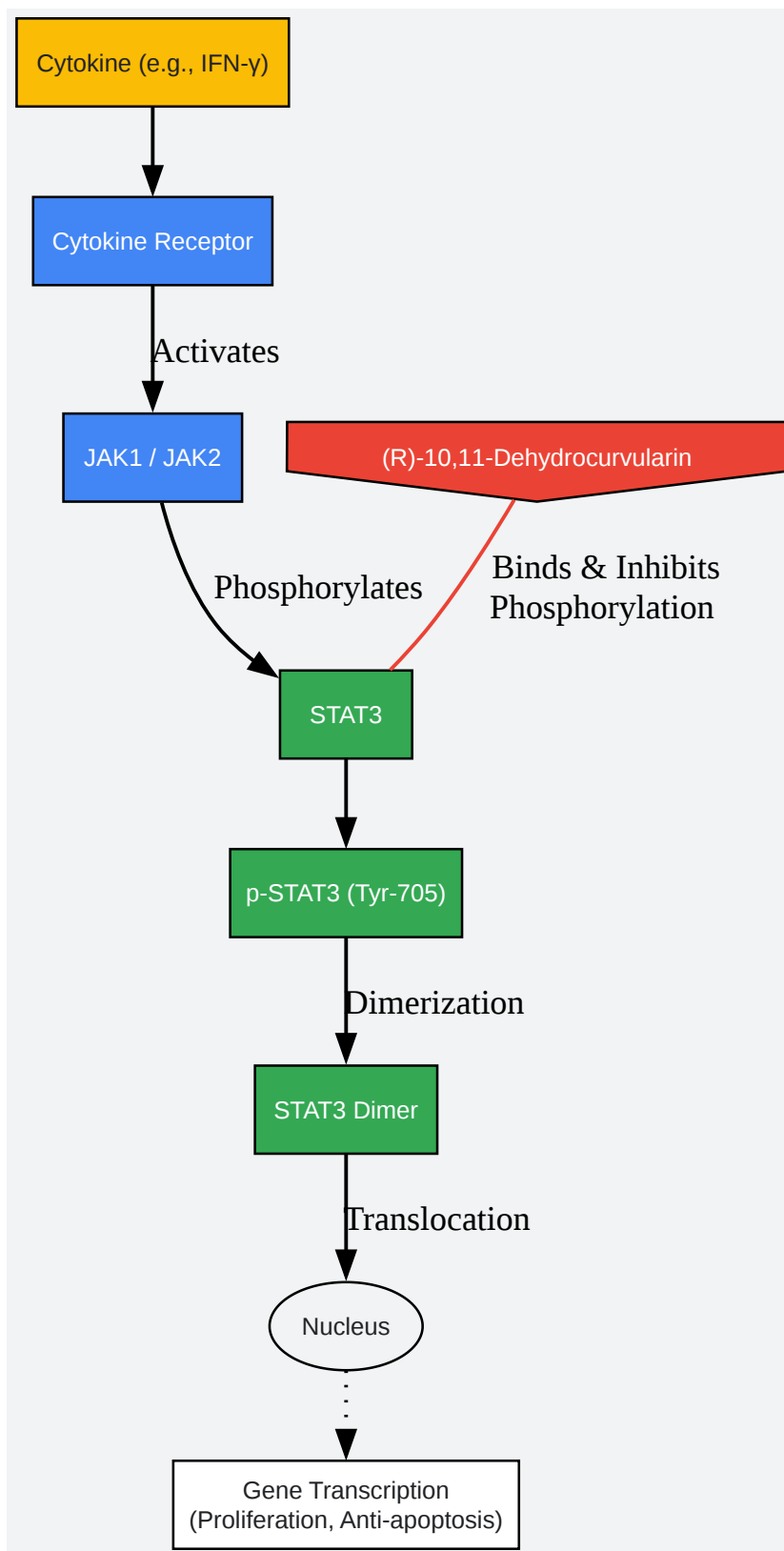
DCV exhibits potent cytotoxic effects across various human tumor cell lines.[13] Its antineoplastic properties are mediated through multiple mechanisms, including the inhibition of key oncogenic signaling pathways and the induction of cellular stress responses.

Quantitative Cytotoxicity Data

Cell Line	Cancer Type	IC ₅₀ (μM)	Comments	Reference
Various	Human Tumor Cell Lines	Mean IC ₅₀ = 1.25	Displays concentration-dependent cytotoxicity.	[13]
MDA-MB-231	Breast Cancer	2-8 (effective range)	Inhibits proliferation, migration, and invasion.	[7]
MDA-MB-468	Breast Cancer	2-8 (effective range)	Induces apoptosis.	[7]

Mechanism 1: STAT3 Signaling Inhibition Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many cancers, promoting proliferation and survival.[7] DCV has been identified as a selective STAT3 inhibitor. It dose-dependently inhibits the phosphorylation of STAT3 at the Tyr-705 residue, which is critical for its activation. This inhibition prevents STAT3 dimerization, subsequent nuclear translocation, and target gene expression. Cellular Thermal Shift Assays (CETSA) have confirmed a direct

binding interaction between DCV and STAT3 protein.[7] The α,β -unsaturated carbonyl moiety of DCV is essential for this activity.[7]



[Click to download full resolution via product page](#)*Mechanism of STAT3 inhibition by (R)-10,11-Dehydrocurvularin.*

Mechanism 2: Heat Shock Response Activation DCV is a potent activator of the heat shock response (HSR), a cellular mechanism that protects against proteotoxic stress by upregulating chaperone proteins like Hsp90.[2][6] By overwhelming the HSR, DCV can induce apoptosis in cancer cells, which are often highly dependent on chaperone proteins to maintain the stability of mutated oncoproteins.[2]

Mechanism 3: ATP-Citrate Lyase (ACLY) Inhibition Chemoproteomic profiling has recently identified ATP-citrate lyase (ACLY) as a direct target of DCV.[14] ACLY is a crucial enzyme in de novo lipogenesis, a pathway often upregulated in cancer cells to support rapid proliferation. DCV acts as a potent and irreversible inhibitor of ACLY, providing another key mechanism for its antineoplastic effects.[14]

In Vivo Antitumor Activity

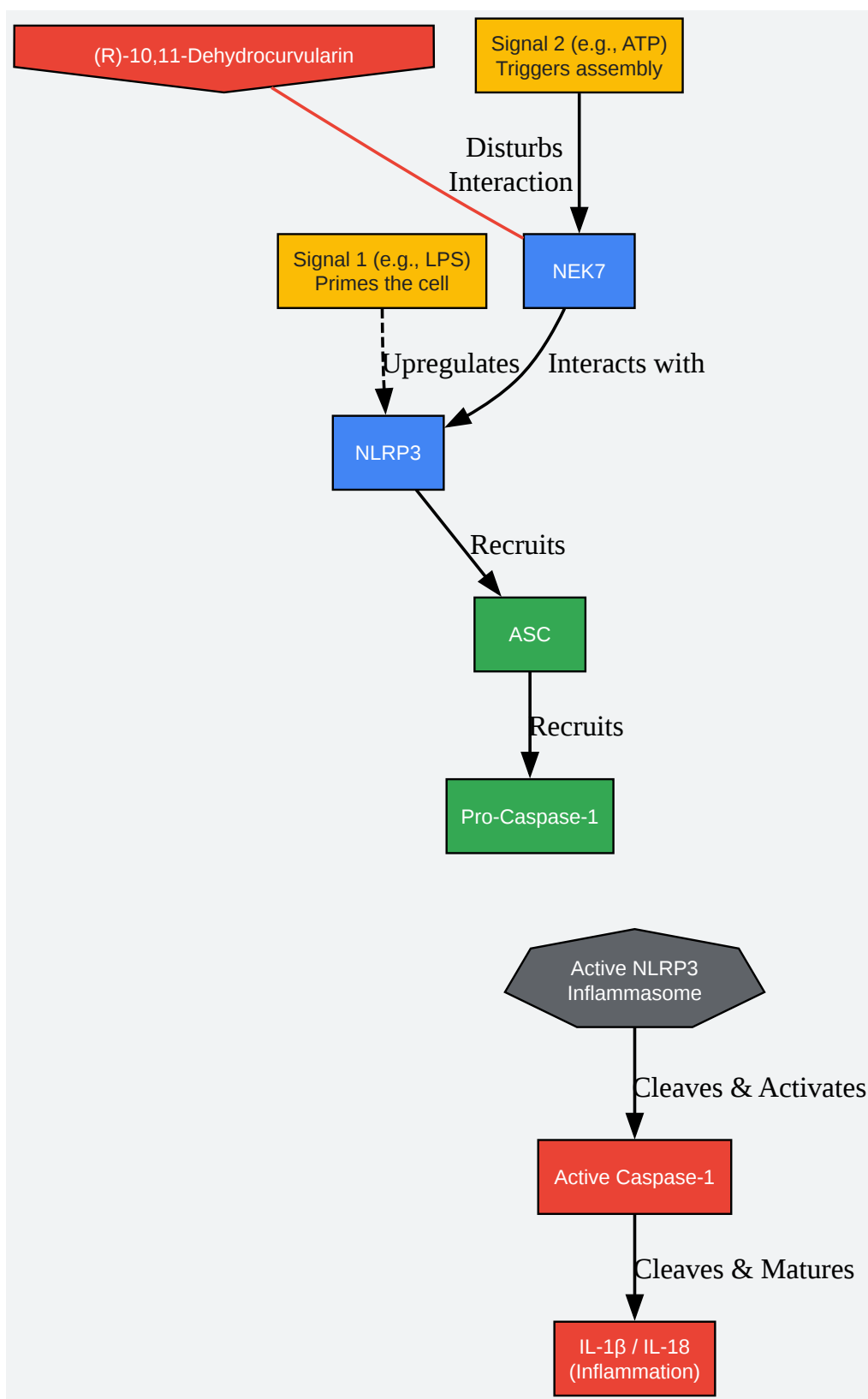
Animal Model	Cell Line	Dosage	Outcome	Reference
Nude Mice	MDA-MB-231 Xenograft	30 mg/kg/day (i.p.) for 14 days	Marked suppression of tumor growth without observed toxicity.	[7]

Anti-inflammatory Activity

DCV possesses significant anti-inflammatory properties, primarily through the suppression of pro-inflammatory signaling cascades.

Mechanism 1: NLRP3 Inflammasome Inhibition The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation of pro-inflammatory cytokines like IL-1 β . Aberrant NLRP3 activation is implicated in numerous inflammatory diseases.[5] DCV has been shown to specifically inhibit the activation of the NLRP3 inflammasome, without affecting the NLRC4 or AIM2 inflammasomes. It achieves this by disrupting the crucial interaction between

NLRP3 and NEK7 (NIMA-related kinase 7), a key step in inflammasome assembly and activation.[5]



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*NLRP3 inflammasome inhibition by **(R)-10,11-Dehydrocurvularin**.*

Mechanism 2: TGF- β Signaling Inhibition Transforming growth factor- β (TGF- β) signaling is involved in a wide range of cellular processes, including inflammation and fibrosis. DCV has been shown to block TGF- β signaling, contributing to its anti-inflammatory and potential anti-fibrotic effects.[6][8]

Other Biological Activities

- Antimicrobial Activity: DCV has been reported to possess antimicrobial properties, particularly against various fungal and bacterial strains.[10]
- Phytotoxic Activity: As a secondary metabolite from plant-associated fungi, DCV exhibits phytotoxicity, suggesting a role in plant-pathogen interactions.[2]

Key Experimental Protocols

The following are representative protocols for assays commonly used to characterize the biological activity of **(R)-10,11-Dehydrocurvularin**.

Protocol: Cell Viability (IC₅₀ Determination) via MTT Assay

- Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
- Compound Treatment: Prepare serial dilutions of **(R)-10,11-Dehydrocurvularin** in culture medium. Replace the medium in each well with 100 μ L of medium containing the desired concentration of DCV (e.g., 0.1 to 20 μ M). Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
- MTT Addition: Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
- **Absorbance Reading:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the DCV concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.

Protocol: Western Blot for STAT3 Phosphorylation

- **Cell Culture and Treatment:** Plate MDA-MB-231 cells and grow to 70-80% confluency. Starve the cells in serum-free medium for 12-24 hours. Pre-treat cells with various concentrations of DCV for 2-4 hours.
- **Stimulation:** Stimulate the cells with a cytokine such as IFN- γ (e.g., 50 ng/mL) for 30 minutes to induce STAT3 phosphorylation.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein (20-30 μ g) on an 8-10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
- **Immunoblotting:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- **Analysis:** Quantify band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.

Conclusion and Future Directions

(R)-10,11-Dehydrocurvularin is a promising natural product with significant therapeutic potential, particularly in oncology and inflammatory diseases. Its ability to selectively target multiple, critical signaling nodes like STAT3, the NLRP3 inflammasome, and ACLY makes it an attractive lead compound for drug development. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and pharmacokinetic properties, as well as further preclinical and clinical investigations to validate its efficacy and safety in various disease models. The elucidation of its biosynthetic pathway also opens avenues for metabolic engineering to produce novel, more effective analogues.

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